molecular formula C12H17O4P B6219892 (2-benzyl-3-ethoxy-3-oxopropyl)phosphinic acid CAS No. 865703-08-8

(2-benzyl-3-ethoxy-3-oxopropyl)phosphinic acid

Cat. No.: B6219892
CAS No.: 865703-08-8
M. Wt: 256.2
InChI Key:
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Description

(2-benzyl-3-ethoxy-3-oxopropyl)phosphinic acid is a chemical compound with the molecular formula C12H17O4P It is known for its unique structure, which includes a benzyl group, an ethoxy group, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-benzyl-3-ethoxy-3-oxopropyl)phosphinic acid typically involves the reaction of benzyl bromide with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-benzyl-3-ethoxy-3-oxopropyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives

    Reduction: Phosphine oxide derivatives

    Substitution: Benzyl-substituted derivatives with different functional groups

Scientific Research Applications

(2-benzyl-3-ethoxy-3-oxopropyl)phosphinic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2-benzyl-3-ethoxy-3-oxopropyl)phosphinic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The phosphinic acid moiety can mimic the transition state of certain enzymatic reactions, enhancing its inhibitory potency.

Comparison with Similar Compounds

Similar Compounds

  • (2-benzyl-3-ethoxy-3-oxopropyl)phosphonic acid
  • (2-benzyl-3-ethoxy-3-oxopropyl)phosphine oxide
  • (2-benzyl-3-ethoxy-3-oxopropyl)phosphine

Uniqueness

(2-benzyl-3-ethoxy-3-oxopropyl)phosphinic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to its phosphonic acid and phosphine oxide analogs, it offers different chemical properties and biological activities, making it a valuable compound for diverse research and industrial purposes.

Properties

CAS No.

865703-08-8

Molecular Formula

C12H17O4P

Molecular Weight

256.2

Purity

95

Origin of Product

United States

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